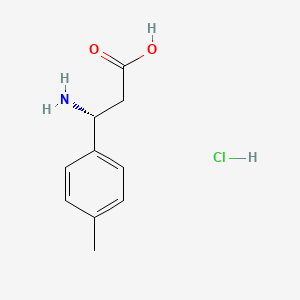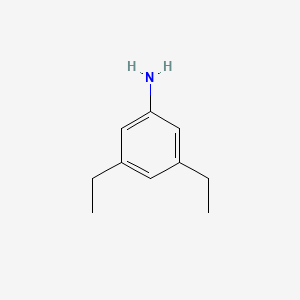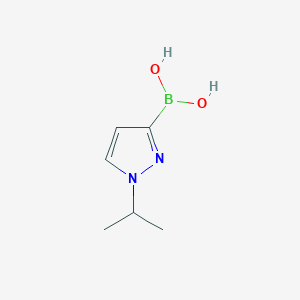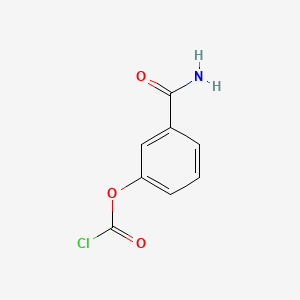
3-Carbamoylphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoylphenyl chloroformate is an organic compound that belongs to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoylphenyl chloroformate typically involves the reaction of phenyl chloroformate with an amine. One common method is the oxycarbonylation of phenyl chloroformate, followed by carbamoylation with isocyanates. This process can be carried out under mild conditions, often in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Carbamoylphenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: Reaction with amines to form carbamates.
Esterification Reactions: Reaction with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases (e.g., TEA): Used to neutralize hydrochloric acid formed during reactions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
3-Carbamoylphenyl chloroformate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-carbamoylphenyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of carbamates and carbonate esters . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
4-Nitrophenyl Chloroformate: Similar in structure but contains a nitro group, which affects its reactivity and applications.
Cholesteryl Chloroformate: Used in the synthesis of liquid crystals and has different physical properties due to the presence of a cholesterol moiety.
Uniqueness: 3-Carbamoylphenyl chloroformate is unique due to its specific reactivity with nucleophiles and its applications in various fields. Its ability to form stable carbamates and carbonate esters makes it valuable in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C8H6ClNO3 |
|---|---|
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
(3-carbamoylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClNO3/c9-8(12)13-6-3-1-2-5(4-6)7(10)11/h1-4H,(H2,10,11) |
Clave InChI |
CGTSRPFTHKUSKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


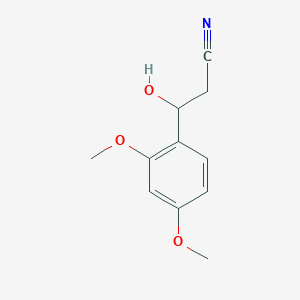
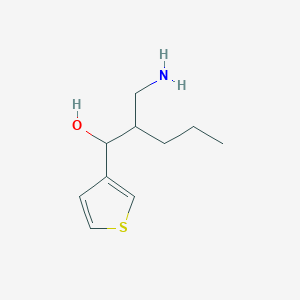
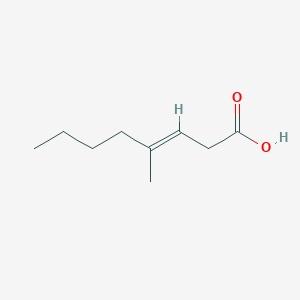
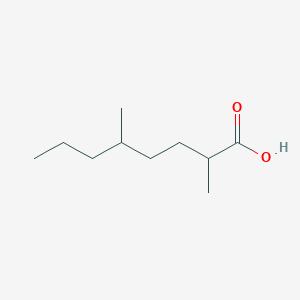
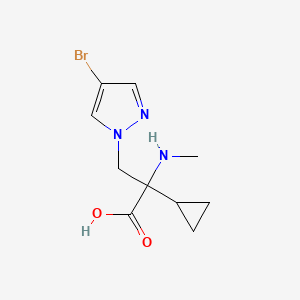

![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)

